2-Amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide

Description

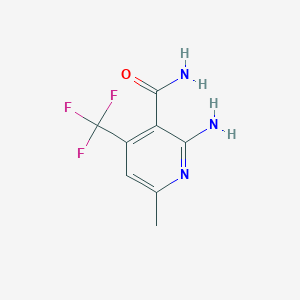

2-Amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide is a fluorinated heterocyclic compound characterized by a pyridine core substituted with an amino group at position 2, a methyl group at position 6, a trifluoromethyl (CF₃) group at position 4, and a carboxamide moiety at position 3. Its molecular formula is C₈H₈F₃N₃O, with an approximate molecular weight of 219.16 g/mol. The trifluoromethyl group enhances metabolic stability and lipophilicity, traits often leveraged in pharmaceutical design for improved bioavailability .

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N3O/c1-3-2-4(8(9,10)11)5(7(13)15)6(12)14-3/h2H,1H3,(H2,12,14)(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJCWZXLWVSFRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)N)C(=O)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78451-28-2 | |

| Record name | 2-amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide can be achieved through several methods:

Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine, where chlorine atoms are replaced by fluorine atoms using appropriate fluorinating agents.

Construction of Pyridine Ring: This method involves building the pyridine ring from a trifluoromethyl-containing building block.

Direct Introduction of Trifluoromethyl Group: This method uses trifluoromethyl active species such as trifluoromethyl copper, which undergoes substitution reactions with bromo- and iodopyridines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:

Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its unique chemical structure and properties.

Agrochemicals: The compound is used in the development of agrochemicals, including herbicides and pesticides.

Materials Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 2-amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide and related compounds:

Key Differences and Implications

Core Structure and Electronic Properties

- Pyridine vs. Thieno[2,3-b]pyridine: The target compound’s pyridine core lacks the sulfur atom present in thieno[2,3-b]pyridine analogs (e.g., compounds from ). This difference alters electronic properties; sulfur in thieno derivatives may enhance π-π stacking interactions but increase metabolic susceptibility to oxidation .

- Carboxamide vs. Carbaldehyde: The carboxamide group in the target and most analogs promotes hydrogen bonding, critical for target binding in drug design. In contrast, 6-amino-4-trifluoromethyl-pyridine-3-carbaldehyde () features a reactive aldehyde group, which may limit stability but enable further synthetic modifications.

Substituent Effects

- Trifluoromethyl Group: Present in all compounds, the CF₃ group contributes to high electronegativity and metabolic resistance. However, its position varies (e.g., at position 4 in the target vs. position 6 in thieno derivatives), influencing steric and electronic interactions .

- Aromatic vs.

Molecular Weight and Pharmacokinetics

The target compound’s lower molecular weight (~219 g/mol) may confer advantages in solubility and bioavailability compared to heavier analogs (e.g., 433.47 g/mol in ). However, bulkier analogs with sulfonyl or piperidinyl groups (e.g., ) could exhibit enhanced target specificity due to additional binding interactions.

Biological Activity

2-Amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide is a pyridine derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H8F3N3O

- CAS Number : 12691493

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyridine ring through cyclization.

- Introduction of functional groups via substitution reactions.

Anticancer Properties

Research indicates that compounds with similar structures may exhibit anticancer activity. For instance, derivatives with trifluoromethyl substitutions have shown enhanced cytotoxic effects against various cancer cell lines. A study demonstrated that certain modifications at the indole position significantly increased cytotoxicity, suggesting that similar modifications in pyridine derivatives could yield potent anticancer agents .

The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group is believed to enhance binding affinity, which can lead to inhibition of critical pathways involved in cell proliferation and survival .

Case Studies

- Cytotoxicity in GBM Cells : A study evaluated the effects of various pyridine derivatives on glioblastoma (GBM) cells, revealing that certain trifluoromethyl-substituted compounds induced significant cell death through mechanisms involving microtubule disruption .

- Anti-inflammatory Effects : Similar pyridine derivatives have been tested for their anti-inflammatory properties, showing potential in inhibiting COX-2 activity, a key enzyme in inflammatory processes. The IC50 values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 227.17 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not specified |

| Biological Targets | Enzymes, receptors |

| Biological Activity | Effect | IC50 Value (μM) |

|---|---|---|

| Cytotoxicity against GBM cells | Induces cell death | 0.6 - 10 |

| COX-2 Inhibition | Anti-inflammatory | 0.04 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-6-methyl-4-(trifluoromethyl)pyridine-3-carboxamide, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. Key intermediates include trifluoromethyl-substituted pyridine precursors. Characterization should involve NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and purity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹). Reference the Canonical SMILES and InChIKey (InChIKey:

XUJCWZXLWVSFRW-UHFFFAOYSA-N) for structural verification .

Q. How do the electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing substitution to specific positions. Computational tools like Density Functional Theory (DFT) can map electron density distribution. Experimentally, monitor reaction kinetics using HPLC or UV-Vis spectroscopy to track intermediate formation. Compare results with structurally similar compounds (e.g., 4-(trifluoromethyl)nicotinic acid derivatives) .

Q. What analytical techniques are critical for distinguishing positional isomers of trifluoromethyl-substituted pyridines?

- Methodological Answer : 2D NMR (COSY, NOESY) resolves spatial proximity of substituents. For example, the methyl group at position 6 in the target compound will show distinct coupling patterns vs. isomers. X-ray crystallography provides definitive confirmation of regiochemistry, as seen in related pyridine-carboxamide structures .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for trifluoromethylpyridine derivatives across studies?

- Methodological Answer : Discrepancies may arise from impurities or assay conditions. Perform batch-to-batch purity analysis (e.g., ≥98% by HPLC) and validate biological assays with positive controls (e.g., known kinase inhibitors). Use meta-analysis to compare datasets, adjusting for variables like cell lines or solvent effects. Cross-reference structural analogs (e.g., neurokinin NK1 receptor antagonists with trifluoromethyl groups) to identify trends .

Q. What strategies optimize the compound’s metabolic stability in preclinical drug development?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity but may affect metabolic clearance. Conduct in vitro microsomal stability assays (human/rat liver microsomes) to identify vulnerable sites. Introduce deuterium isotopes or steric hindrance (e.g., methyl groups) at labile positions. Compare with derivatives like 4-(trifluoromethyl)pyridine-3-carboxamide oxime to assess oxidation resistance .

Q. How do steric and electronic properties of the amide group impact binding affinity to target proteins?

- Methodological Answer : Replace the carboxamide with bioisosteres (e.g., sulfonamides, heterocycles) and measure affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Molecular docking (e.g., AutoDock Vina ) predicts interactions with active sites, leveraging the compound’s InChI -defined geometry. Compare with co-crystal structures of similar ligands (e.g., kinase inhibitors) .

Q. What experimental designs mitigate byproduct formation during large-scale synthesis?

- Methodological Answer : Byproducts often arise from incomplete trifluoromethylation or amide coupling. Optimize reaction conditions using Design of Experiments (DoE) to vary temperature, catalyst load, and solvent polarity. Monitor reactions in real-time with inline FT-IR or Raman spectroscopy . Purify via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC , referencing protocols for analogous pyridinecarboxamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.